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molecular formula C13H14ClN3O2 B8302462 6-chloro-N-(2,4-dimethoxybenzyl)pyridazin-3-amine

6-chloro-N-(2,4-dimethoxybenzyl)pyridazin-3-amine

Cat. No. B8302462
M. Wt: 279.72 g/mol
InChI Key: XIYILGUKNLADAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067922B2

Procedure details

To a solution of 6-chloro-N-(2,4-dimethoxybenzyl)pyridazin-3-amine (7.5 g, 26.9 mmol) in ethanol (250 mL) was added ammonium formate (5.94 g, 94.15 mmol) and the mixture was degassed with nitrogen three times. Palladium on charcoal (10 wt %, 2.14 g) was added and the mixture was degassed and recharged with nitrogen and stirred at 80° C. for 90 minutes under a nitrogen atmosphere. The mixture was filtered, concentrated to 15 mL and partitioned between DCM (200 mL) and water (150 mL). The organic layer was washed with brine (150 mL) and concentrated in vacuo. The residue was recrystallised from EtOAc to afford the title compound as cream coloured solid (4.5 g, 68%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([NH:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=2[O:18][CH3:19])=[CH:4][CH:3]=1.C([O-])=O.[NH4+]>C(O)C>[CH3:19][O:18][C:11]1[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=[CH:15][C:10]=1[CH2:9][NH:8][C:5]1[N:6]=[N:7][CH:2]=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)NCC1=C(C=C(C=C1)OC)OC
Name
Quantity
5.94 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 90 minutes under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was degassed with nitrogen three times
ADDITION
Type
ADDITION
Details
Palladium on charcoal (10 wt %, 2.14 g) was added
CUSTOM
Type
CUSTOM
Details
the mixture was degassed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 15 mL
CUSTOM
Type
CUSTOM
Details
partitioned between DCM (200 mL) and water (150 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from EtOAc

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)CNC=1N=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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